molecular formula C17H21N2O4PS B12733526 O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate CAS No. 53605-14-4

O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate

Cat. No.: B12733526
CAS No.: 53605-14-4
M. Wt: 380.4 g/mol
InChI Key: QQIWOJNLTRVQNW-UHFFFAOYSA-N
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Description

O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate is an organophosphate compound known for its use in various applications, particularly in agriculture as an insecticide. This compound is characterized by its complex structure, which includes a pyridazine ring and a phenoxy group, making it effective in targeting specific pests.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate typically involves the reaction of diethyl phosphorochloridothioate with 6-(2-(2-propenyl)phenoxy)-3-pyridazinol. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, with stringent control over reaction conditions to ensure high yield and purity. The final product is often purified through distillation or recrystallization.

Chemical Reactions Analysis

Types of Reactions

O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides and sulfones.

    Reduction: Reduction reactions can convert the phosphorothioate group to phosphorodithioate.

    Substitution: Nucleophilic substitution reactions can occur at the phosphorus atom, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Nucleophiles like sodium alkoxides or thiolates are employed in substitution reactions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, phosphorodithioates, and various substituted derivatives, depending on the reagents and conditions used.

Scientific Research Applications

O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate has a wide range of applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for other organophosphate compounds.

    Biology: Studied for its effects on enzyme inhibition, particularly acetylcholinesterase, which is crucial in nerve function.

    Medicine: Investigated for potential therapeutic applications, including its role as an enzyme inhibitor.

    Industry: Employed in agriculture as an insecticide to protect crops from pests.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of acetylcholinesterase, an enzyme responsible for breaking down acetylcholine in the nervous system. By inhibiting this enzyme, the compound causes an accumulation of acetylcholine, leading to overstimulation of nerve cells and eventual paralysis and death of the pest. The molecular targets include the active site of acetylcholinesterase, where the compound binds and prevents the enzyme from functioning properly.

Comparison with Similar Compounds

Similar Compounds

    Parathion: Another organophosphate insecticide with a similar mechanism of action.

    Malathion: A widely used organophosphate with lower toxicity to humans.

    Chlorpyrifos: Known for its effectiveness against a broad range of pests.

Uniqueness

O,O-Diethyl O-(6-(2-(2-propenyl)phenoxy)-3-pyridazinyl) phosphorothioate is unique due to its specific structure, which provides selective targeting of pests and a distinct mode of action compared to other organophosphates. Its combination of a pyridazine ring and a phenoxy group enhances its effectiveness and specificity.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

CAS No.

53605-14-4

Molecular Formula

C17H21N2O4PS

Molecular Weight

380.4 g/mol

IUPAC Name

diethoxy-[6-(2-prop-2-enylphenoxy)pyridazin-3-yl]oxy-sulfanylidene-λ5-phosphane

InChI

InChI=1S/C17H21N2O4PS/c1-4-9-14-10-7-8-11-15(14)22-16-12-13-17(19-18-16)23-24(25,20-5-2)21-6-3/h4,7-8,10-13H,1,5-6,9H2,2-3H3

InChI Key

QQIWOJNLTRVQNW-UHFFFAOYSA-N

Canonical SMILES

CCOP(=S)(OCC)OC1=NN=C(C=C1)OC2=CC=CC=C2CC=C

Origin of Product

United States

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